Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate
Description
Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate (CAS: 2007920-76-3) is a brominated heterocyclic compound with a pyrido[1,2-a]pyrimidine core. The molecule features a 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold substituted with bromine atoms at positions 7 and 9, along with a methyl ester group at position 2. These substituents confer distinct electronic and steric properties, influencing its solubility, stability, and reactivity.
Properties
IUPAC Name |
methyl 7,9-dibromo-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O3/c1-17-10(16)7-3-8(15)14-4-5(11)2-6(12)9(14)13-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHSBTKWCYXDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C=C(C=C(C2=N1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a pyrido[1,2-a]pyrimidine precursor, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high purity levels required for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, potentially altering its biological activity.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures or functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while reduction might produce hydroxy or alkyl derivatives .
Scientific Research Applications
Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrido[1,2-a]pyrimidine core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrido[1,2-a]pyrimidine Derivatives
The pyrido[1,2-a]pyrimidine core is a versatile scaffold modified for diverse applications. Key analogs include:
Key Observations:
- Halogenation Effects: The 7,9-dibromo derivative exhibits enhanced electrophilicity compared to non-halogenated analogs (e.g., alkyl carboxylates in ), making it suitable for cross-coupling reactions.
- Synthetic Routes : Unlike catalyst-free aqueous syntheses of alkyl carboxylates , the dibromo compound’s commercial synthesis (details proprietary) likely involves halogenation steps under controlled conditions.
- Thermal Stability : The 1,7-dimethyl analog in has a melting point of 243–245°C, suggesting that alkyl substituents enhance crystalline stability compared to brominated derivatives, which may have lower melting points due to heavier halogen atoms.
Reactivity and Functionalization
- Ester vs. Carboxylic Acid : The methyl ester group in the target compound allows for hydrolysis to carboxylic acids, akin to the procedures in , where intermediates were acidified to yield bioactive carboxylic acids.
- Bromine Reactivity : The 7,9-dibromo positions are prime sites for Suzuki or Ullmann couplings, contrasting with the chloro-substituted analog in , which is more reactive in nucleophilic substitutions.
Biological Activity
Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique pyridopyrimidine core structure. The presence of bromine substituents at positions 7 and 9 enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H6Br2N2O3 |
| Molecular Weight | 320.97 g/mol |
| CAS Number | [insert CAS number here] |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Studies indicate that it acts as an inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid metabolism. The inhibition of ACC can disrupt lipid biosynthesis in bacteria, making it a potential target for antibacterial therapies.
Antibacterial Activity
Recent research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria, including resistant strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.78 |
| Staphylococcus aureus | 1.5 |
| Pseudomonas aeruginosa | 2.0 |
Case Studies
- Study on E. coli : In a study evaluating the antibacterial effects against E. coli, this compound demonstrated a time-dependent bacteriostatic effect. The compound was tested in both wild-type and efflux pump mutant strains to assess its efficacy under different conditions.
- Synergistic Effects : Combining this compound with other antibiotics showed enhanced activity against resistant bacterial strains, suggesting a potential for use in combination therapy to combat antibiotic resistance.
Cytotoxicity and Selectivity
While the compound exhibits potent antibacterial activity, its cytotoxicity towards mammalian cells has been assessed to ensure safety for therapeutic use. Preliminary cytotoxicity assays indicate that it has a favorable selectivity index, making it a promising candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
